Vendor-Reported Purity: 98% Target Compound vs. 95% N-Ethyl Analog—Implications for Downstream Reaction Reproducibility
The target compound [(4-Fluoro-3-methylphenyl)sulfonyl](methylethyl)amine is commercially specified at 98% purity (Leyan, product 2280440; AKSci catalog 0555FW) . In contrast, the closest commercially cataloged N-alkyl analog, N-ethyl-4-fluoro-3-methylbenzenesulfonamide (CAS 898645-57-3), is supplied with a minimum purity specification of 95% (AKSci catalog 8622CY) . This 3-percentage-point differential in vendor-specified purity has practical consequences: at the 1-gram scale, the N-ethyl analog may contain up to 50 mg of unspecified impurities versus up to 20 mg for the target compound, a discrepancy that can materially affect the yield and purity profile of subsequent coupling or deprotection steps in multi-step syntheses.
| Evidence Dimension | Vendor-reported minimum purity specification |
|---|---|
| Target Compound Data | 98% (HPLC, Leyan batch guidance value) |
| Comparator Or Baseline | N-Ethyl-4-fluoro-3-methylbenzenesulfonamide (CAS 898645-57-3): 95% minimum purity |
| Quantified Difference | Absolute purity difference: +3 percentage points; impurity ceiling difference: ~2.5-fold lower for target compound |
| Conditions | Commercial vendor specifications; batch-to-batch variation acknowledged by both suppliers |
Why This Matters
Higher initial purity reduces the probability of impurity interference in subsequent synthetic steps, lowering purification burden and improving batch-to-batch consistency for SAR study compound supply.
